molecular formula C22H22ClN3O2S B1239237 E 6837

E 6837

Cat. No.: B1239237
M. Wt: 427.9 g/mol
InChI Key: OOIQBABUMXSCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-6837, also known as 5-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}naphthalene-2-sulfonamide, is an orally active compound that acts as a selective and high-affinity agonist for the 5-HT6 receptor. It was developed with the aim of creating an anti-obesity medication. In cell lines expressing rat 5-HT6 receptors, E-6837 acts as a partial agonist, while it acts as a full agonist on human 5-HT6 receptors .

Preparation Methods

The synthesis of E-6837 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

    Chlorination: The final step involves the chlorination of the naphthalene ring to obtain the desired compound.

Industrial production methods for E-6837 would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

E-6837 undergoes several types of chemical reactions, including:

    Oxidation: E-6837 can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in E-6837.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

    Hydrolysis: Hydrolysis reactions can occur at the sulfonamide group under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

E-6837 exerts its effects by acting as an agonist for the 5-HT6 receptor, which is a G-protein-coupled receptor predominantly expressed in the central nervous system. The activation of the 5-HT6 receptor by E-6837 leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This modulation affects neuronal activity in the hypothalamus, a key brain region involved in regulating food intake and energy balance .

Comparison with Similar Compounds

E-6837 is unique in its high affinity and selectivity for the 5-HT6 receptor. Similar compounds include:

E-6837 stands out due to its ability to induce sustained weight loss without the rebound effect observed with other anti-obesity medications like sibutramine .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

5-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C22H22ClN3O2S/c1-26(2)11-10-16-14-24-22-9-6-17(13-20(16)22)25-29(27,28)18-7-8-19-15(12-18)4-3-5-21(19)23/h3-9,12-14,24-25H,10-11H2,1-2H3

InChI Key

OOIQBABUMXSCPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=CC=C4)Cl

Synonyms

5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulphonamide
E-6837
N-(3-(2-dimethylaminoethyl)-1H-indol-5-yl)-5-chloronaphthalene-2-sulfonamide
N-DAEI-5-chloro-NS

Origin of Product

United States

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